3,5-Difluoro-4-hydroxybenzonitrile

Catalog No.
S728412
CAS No.
2967-54-6
M.F
C7H3F2NO
M. Wt
155.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluoro-4-hydroxybenzonitrile

CAS Number

2967-54-6

Product Name

3,5-Difluoro-4-hydroxybenzonitrile

IUPAC Name

3,5-difluoro-4-hydroxybenzonitrile

Molecular Formula

C7H3F2NO

Molecular Weight

155.1 g/mol

InChI

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H

InChI Key

XZNZJDPPWWFJAL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)O)F)C#N

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C#N

3,5-Difluoro-4-hydroxybenzonitrile is an organic compound with the molecular formula C7H3F2NOC_7H_3F_2NO and a molecular weight of approximately 155.10 g/mol. This compound features a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a benzene ring that is further substituted with two fluorine atoms at the 3 and 5 positions. Its structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound appears as white to pale yellow crystals or powder, with a melting point ranging from 198.0 to 208.0 °C .

Synthesis and Characterization:

3,5-Difluoro-4-hydroxybenzonitrile is a small organic molecule with the chemical formula C7H3F2NO. It is a white crystalline solid with a melting point of 138-140 °C. The synthesis of 3,5-difluoro-4-hydroxybenzonitrile has been reported in several scientific publications, with various methods employed. These methods typically involve the reaction of appropriate starting materials, such as fluorinated nitrophenols or fluorinated phenols, followed by subsequent functional group modifications [, ].

Potential Applications:

  • Pharmaceutical Research: Due to the presence of the nitrile and hydroxyl functional groups, 3,5-difluoro-4-hydroxybenzonitrile may hold potential as a lead compound for the development of new drugs. Its specific biological properties and potential therapeutic applications, however, require further investigation.
  • Material Science: The unique combination of fluorine atoms and functional groups in 3,5-difluoro-4-hydroxybenzonitrile could potentially lead to its application in the development of novel materials with specific properties.
Typical of aromatic compounds:

  • Nucleophilic Substitution: The presence of the hydroxyl and nitrile groups makes this compound susceptible to nucleophilic attack, leading to various substitution reactions.
  • Reduction Reactions: The nitrile group can be reduced to an amine, which may alter the biological activity of the compound.
  • Reactions with Electrophiles: The fluorine atoms can influence electrophilic aromatic substitution reactions, potentially directing further substitutions on the aromatic ring.

Several methods for synthesizing 3,5-Difluoro-4-hydroxybenzonitrile have been reported:

  • Fluorination of Hydroxybenzonitrile: This method involves the selective introduction of fluorine atoms into 4-hydroxybenzonitrile using fluorinating agents.
  • Nitration followed by Reduction: Starting from a difluorinated benzene derivative, nitration can introduce the nitrile group, followed by hydrolysis or reduction steps to yield the final product.
  • Direct Synthesis from Precursors: Utilizing commercially available starting materials and applying specific reaction conditions can yield this compound efficiently.

3,5-Difluoro-4-hydroxybenzonitrile has potential applications in:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting specific biological pathways.
  • Agricultural Chemicals: Its properties may allow for use in developing herbicides or fungicides.
  • Material Science: The compound's stability and reactivity could be advantageous in creating novel materials or coatings.

Several compounds share structural similarities with 3,5-Difluoro-4-hydroxybenzonitrile. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Differences
3-Fluoro-4-hydroxybenzonitrileC7H4F1NOContains only one fluorine atom
4-Fluoro-3-hydroxybenzonitrileC7H4F1NOFluorine at a different position
3-Fluoro-2-hydroxybenzonitrileC7H4F1NOHydroxyl group at position 2
3-Fluoro-4-methoxybenzonitrileC8H8F1NOContains a methoxy group instead of hydroxyl
3,4-Difluoro-2-hydroxybenzonitrileC7H4F2NOAdditional fluorine atom at position 4

The unique combination of two fluorine atoms and both hydroxy and nitrile functional groups distinguishes 3,5-Difluoro-4-hydroxybenzonitrile from these similar compounds, potentially leading to unique reactivity and biological profiles not found in its analogs .

The synthesis of 3,5-difluoro-4-hydroxybenzonitrile (CAS 2967-54-6) emerged as part of broader advancements in fluorinated aromatic chemistry. While direct historical records for this specific compound are sparse in the provided sources, its development aligns with methodologies established for brominated analogs like 3,5-dibromo-4-hydroxybenzonitrile. Early synthetic routes for such compounds often involved halogenation of phenolic precursors, a strategy later adapted for fluorination. The compound’s first documented applications in patents and research literature date to the early 2000s, particularly in liquid crystal synthesis and pharmaceutical intermediates.

Molecular Identity and Classification

3,5-Difluoro-4-hydroxybenzonitrile belongs to the benzonitrile family, characterized by a cyano group (-C≡N) attached to a benzene ring. Key structural features include:

  • Fluorine substituents at positions 3 and 5
  • Hydroxyl group at position 4
  • Electron-withdrawing cyano group at position 1
ParameterValue
Molecular FormulaC₇H₃F₂NO
Molecular Weight155.10 g/mol
PubChem CID10749406
SMILESOC1=C(F)C=C(C=C1F)C#N

This configuration positions the compound as a fluorinated phenolic nitrile, combining the stability of fluorine with the reactivity of the hydroxyl and cyano groups.

Chemical Nomenclature and Systematic Designations

The compound is systematically named 3,5-difluoro-4-hydroxybenzonitrile, adhering to IUPAC rules for substituted aromatic compounds. Alternative names include:

  • 2,6-Difluoro-4-cyanophenol
  • 4-Cyano-2,6-difluorophenol
  • 3,5-Difluoro-4-hydroxybenzonitrile

Its classification spans multiple categories:

  • Functional Group Class: Nitrile, phenol, dihalobenzene
  • Application Class: Fluorinated building block, liquid crystal precursor, pharmaceutical intermediate.

Structural Significance in Fluorinated Organic Compounds

The fluorine atoms at positions 3 and 5 confer distinct electronic and steric properties:

PropertyImpact
Electron-WithdrawingEnhances acidity of the hydroxyl proton
Steric HindranceModulates reactivity at adjacent positions
Thermal StabilityResists decomposition under high temperatures

These features make the compound valuable for:

  • Medicinal chemistry: Precursor to quinazolines and aminoquinolines.
  • Liquid crystal synthesis: Provides fluorinated cores for mesogenic molecules.
  • Agrochemicals: Intermediate for herbicides like fluroxypyr derivatives.

Synthesis and Production

Synthetic Routes

The synthesis of 3,5-difluoro-4-hydroxybenzonitrile typically involves fluorination of hydroxybenzonitrile derivatives. Key methods include:

  • Electrophilic Fluorination:
    • Reagents: HF, KF, or AgF in acidic conditions.
    • Mechanism: Fluorine replaces hydrogen atoms at activated positions.
  • Nucleophilic Aromatic Substitution:
    • Starting Material: Brominated or chlorinated analogs.
    • Reagents: Fluoride salts (e.g., KF) in polar aprotic solvents.

Example Protocol (adapted from bromination methods):

  • Step 1: Dissolve 4-hydroxybenzonitrile in aqueous NaOH.
  • Step 2: Add bromine (1–1.1 equivalents) at 15–85°C.
  • Step 3: Replace bromine with fluorine via nucleophilic substitution.

Industrial Production Challenges

ChallengeSolution
Low Fluorine ReactivityUse phase-transfer catalysts or HF-based reagents.
Byproduct FormationOptimize stoichiometry and reaction time.
Cost of ReagentsUtilize bromide/bromate mixtures for in situ hypobromous acid generation.

Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

Target MoleculeApplication
Quinazoline DerivativesAntimalarial (e.g., Gefitinib) and anticancer drugs.
Aminoquinoline DerivativesAntiparasitic agents (e.g., Tacrine analogs).

Liquid Crystal Components

Fluorinated phenolic nitriles enhance:

  • Thermal Stability
  • Dielectric Anisotropy
  • Photostability

Patents highlight its use in liquid crystal displays (LCDs) and optical materials.

Agrochemical Precursors

3,5-Difluoro-4-hydroxybenzonitrile derivatives are intermediates for:

  • Fluroxypyr: A pyridine-based herbicide controlling broadleaf weeds.
  • Bromoxynil: A nitrile herbicide effective at low application rates.

Physical and Chemical Properties

Key Properties

PropertyValue
Melting Point200–208°C
SolubilityLow in water; soluble in DMSO, DMF
StabilityStable under ambient conditions

Reactivity Profile

Reaction TypeConditionsOutcome
Nucleophilic SubstitutionKF, DMF, 80–100°CReplacement of fluorine with nucleophiles
Hydroxyl DeprotonationNaOH, aqueousFormation of phenoxide intermediates
Cyanide HydrolysisH₂O, acid/heatingConversion to carboxylic acid

Analytical Characterization

Spectroscopic Data

TechniqueKey Peaks
¹H NMRδ 5.5–7.0 (aromatic protons), δ 4.8 (OH)
¹³C NMRδ 160–170 (C=O/C≡N), δ 110–150 (aromatic carbons)
IR3200–3500 cm⁻¹ (OH), 2220 cm⁻¹ (C≡N)

Crystallographic Data

While specific crystal structures are not reported in the provided sources, the compound crystallizes as a white to pale cream solid with a melting point of 200–208°C.

Environmental and Regulatory Considerations

Persistence and Degradation

Fluorinated compounds often exhibit persistence due to carbon-fluorine bond stability. Limited data suggest that 3,5-difluoro-4-hydroxybenzonitrile may degrade via:

  • Hydrolysis of the cyano group.
  • Photodegradation under UV exposure.

Regulatory Status

ParameterValue
CAS Number2967-54-6
UN NumberUN3439 (corrosive)
HandlingAvoid inhalation; use PPE

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (33.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (33.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

3,5-Difluoro-4-hydroxybenzonitrile

Dates

Modify: 2023-08-15

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